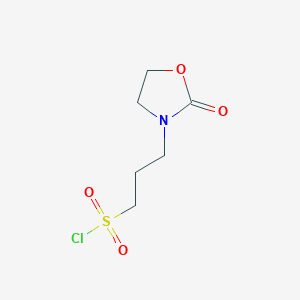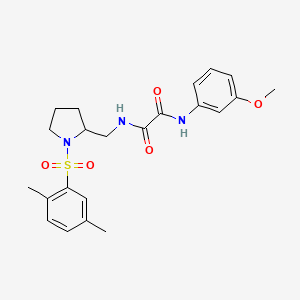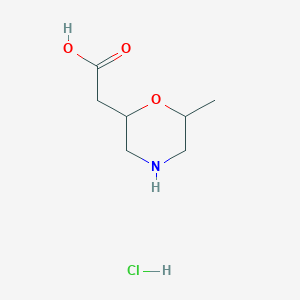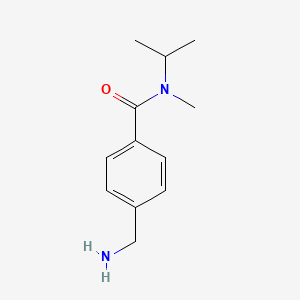
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2024418-01-5 . It has a molecular weight of 227.67 . The IUPAC name for this compound is 3-(2-oxooxazolidin-3-yl)propane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is 1S/C6H10ClNO4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of compounds related to 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is their antimicrobial activity . These compounds have been synthesized and evaluated for their effectiveness against various microbial strains. The antimicrobial properties stem from the oxazolidinone moiety, which is known to interfere with protein synthesis in bacteria .
Pesticide and Insecticide Development
The organophosphorus esters, which are structurally related to this compound, are extensively used as pesticides and insecticides . They play a crucial role in controlling pests and insects that affect plant growth, thereby contributing to agricultural productivity .
Anticancer Drug Synthesis
Compounds with an oxazolidinone ring, similar to the one present in 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride, are used in the synthesis of anticancer drugs . Cyclophosphamide and its analogs are notable examples of such drugs that have been clinically proven to be effective .
Flame Retardant Materials
The phosphorus-containing compounds derived from oxazolidinones are utilized in the creation of flame retardant materials . These materials are essential for enhancing fire safety in various applications, including construction and textile industries .
Material Science
In material science, these compounds find applications in the development of new polymers with unique properties. They can be used to improve the durability, flexibility, and other physical properties of polymeric materials .
Asymmetric Organic Synthesis
The chemistry of phosphoramidates related to 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride has been developed due to their role in asymmetric organic synthesis . They are used as ligands in catalyzed reactions, which are fundamental in producing optically active compounds .
Coordination Chemistry
Some derivatives act as O,O’-donor ligands for metal ions, particularly for rare earth metal cations. This application is significant in coordination chemistry, where these ligands can help in the synthesis of complex metal structures .
Antifungal Applications
Similar to their antimicrobial uses, these compounds also exhibit antifungal properties . They are used in the control of fungal diseases in plants, which is vital for maintaining crop health and yield .
Safety and Hazards
The compound is associated with certain hazards, as indicated by the safety information provided. It has the hazard statements H315, H319, H335, which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBPKDNBYMJVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2024418-01-5 |
Source


|
| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-](/img/structure/B2984073.png)
![(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2984074.png)



![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)



![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)

